molecular formula C19H21ClFNO.xC2H2O4 B602183 5-Chlorodescyano Citalopram Oxalate CAS No. 64169-46-6

5-Chlorodescyano Citalopram Oxalate

Cat. No.: B602183
CAS No.: 64169-46-6
M. Wt: 333.83
InChI Key:
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Description

5-Chlorodescyano Citalopram Oxalate is a derivative of the well-known antidepressant drug, citalopram. It is a selective serotonin reuptake inhibitor (SSRI) that is used in the treatment of major depressive disorder and anxiety disorders. This compound is characterized by the presence of a chlorine atom replacing the cyano group in the citalopram structure, which may alter its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorodescyano Citalopram Oxalate typically involves the substitution of the cyano group in citalopram with a chlorine atom. This can be achieved through various chemical reactions, including halogenation. The process often involves the use of reagents such as cuprous chloride or other halogenating agents under controlled conditions to ensure the selective substitution of the cyano group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the isolation of intermediate compounds, resolution of enantiomers, and cyclization to obtain the final product. The use of oxalate salts is common in the purification and isolation steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chlorodescyano Citalopram Oxalate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

5-Chlorodescyano Citalopram Oxalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chlorodescyano Citalopram Oxalate involves the inhibition of serotonin reuptake in the central nervous system. By binding to the serotonin transporter (SERT), it prevents the reuptake of serotonin into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission, which is associated with improved mood and reduced anxiety .

Comparison with Similar Compounds

Similar Compounds

    Citalopram: The parent compound, a racemic mixture of S- and R-enantiomers, used as an antidepressant.

    Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity for the serotonin transporter.

    Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.

    Paroxetine: An SSRI with a distinct chemical structure and pharmacological profile .

Uniqueness

5-Chlorodescyano Citalopram Oxalate is unique due to the presence of a chlorine atom in place of the cyano group, which may result in different pharmacokinetic and pharmacodynamic properties. This modification can potentially lead to variations in efficacy, side effects, and therapeutic applications compared to other SSRIs .

Properties

IUPAC Name

3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFNO.C2H2O4/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;3-1(4)2(5)6/h4-9,12H,3,10-11,13H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTMNENXWJCPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747324
Record name Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64169-46-6
Record name Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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